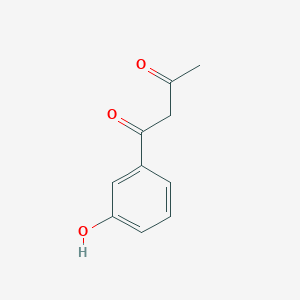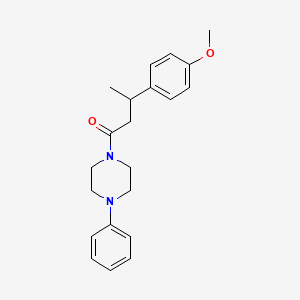
Methyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-4-carboxylate is an organic compound that belongs to the class of indene derivatives It is characterized by a fused ring system consisting of a benzene ring and a cyclopentane ring, with a carboxylate ester group attached to the indene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-ethyl-1H-indene and methyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process.
Esterification: The key step involves the esterification of 6-ethyl-1H-indene with methyl chloroformate, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. This allows for efficient and scalable production of the compound, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-4-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-ethyl-1H-indene-4-carboxylate: Similar structure but lacks the tetrahydro modification.
Ethyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-4-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-3-carboxylate: Similar structure with the carboxylate group at a different position.
Propiedades
| 92935-22-3 | |
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
methyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C13H18O2/c1-3-9-7-10-5-4-6-11(10)12(8-9)13(14)15-2/h8-9H,3-7H2,1-2H3 |
Clave InChI |
VYFJDWNWQXXVBB-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC2=C(CCC2)C(=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)



![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
![[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene](/img/structure/B14360902.png)
![2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate](/img/structure/B14360916.png)
